The Ascendant Therapeutic Potential of Pyridyl-Substituted Imidazolidine-2,4-diones: A Technical Guide for Drug Discovery
The Ascendant Therapeutic Potential of Pyridyl-Substituted Imidazolidine-2,4-diones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. The strategic incorporation of a pyridyl moiety onto this privileged heterocycle has unlocked a new dimension of pharmacological potential, yielding compounds with significant and often enhanced biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of pyridyl-substituted imidazolidine-2,4-diones. We will delve into their promise as anticancer, anticonvulsant, antimicrobial, and antiviral agents, offering field-proven insights into their mechanisms of action and the experimental methodologies crucial for their evaluation. This document serves as a comprehensive resource for researchers and drug development professionals navigating the promising landscape of these potent chemical entities.
Introduction: The Strategic Fusion of Two Pharmacophores
The imidazolidine-2,4-dione ring is a five-membered cyclic ureide that has been a recurring motif in a multitude of clinically significant drugs.[1] Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability make it an ideal scaffold for the development of novel therapeutics.[2][3] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in drug design, known for its ability to engage in various biological interactions and influence the physicochemical properties of a molecule.[4][5]
The conjugation of these two pharmacophores into pyridyl-substituted imidazolidine-2,4-diones has been a deliberate and fruitful strategy in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, participate in metal coordination, and modulate the overall electronic properties and solubility of the molecule, thereby enhancing its interaction with biological targets.[6][7] This strategic combination has led to the discovery of compounds with a broad spectrum of biological activities, which will be the central focus of this guide.
Synthetic Pathways to Pyridyl-Substituted Imidazolidine-2,4-diones
The synthesis of pyridyl-substituted imidazolidine-2,4-diones can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern on both the imidazolidine and pyridine rings. A common and versatile approach is the Bucherer-Bergs reaction, which allows for the one-pot synthesis of 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.
Experimental Protocol: Bucherer-Bergs Synthesis of 5-Pyridyl-Imidazolidine-2,4-diones
This protocol outlines a generalized procedure for the synthesis of 5-pyridyl-substituted imidazolidine-2,4-diones.
Materials:
-
Pyridyl aldehyde or ketone (e.g., 3-pyridinecarboxaldehyde)
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridyl aldehyde or ketone in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of potassium cyanide and ammonium carbonate.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidification: Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-pyridyl-imidazolidine-2,4-dione.
Causality: The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile from the pyridyl carbonyl compound, ammonia (from ammonium carbonate), and cyanide. This intermediate then undergoes intramolecular cyclization and subsequent hydrolysis to form the stable imidazolidine-2,4-dione ring.
Another synthetic strategy involves the cyclization of α-amino acids or their derivatives.[8][9] For instance, a pyridyl-substituted α-amino acid can be reacted with an isocyanate to form an N-carbamoyl amino acid, which can then be cyclized under acidic or basic conditions to yield the corresponding hydantoin.
Pharmacological Potential: A Spectrum of Biological Activities
The introduction of a pyridyl group can significantly enhance the therapeutic potential of the imidazolidine-2,4-dione scaffold, leading to compounds with potent and diverse biological activities.
Anticancer Activity
Several studies have highlighted the promising anticancer properties of pyridyl-substituted imidazolidine-2,4-diones.[2][6][10][11] The unique electronic contributions of the nitrogen atom in the pyridine ring can bolster the molecule's reactivity and its interaction with biological targets within cancer cells.[6]
Pyridinyl derivatives have demonstrated notable IC₅₀ values against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[6] For instance, a pyridin-3-yl derivative showed IC₅₀ values of 8.61 µM, 19.25 µM, and 11.50 µM against MCF-7, HCT-116, and HePG-2 cell lines, respectively.[6] Similarly, a pyridin-4-yl analog exhibited IC₅₀ values of 13.11 µM, 25.96 µM, and 17.18 µM against the same cell lines.[6]
Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some are believed to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like epidermal growth factor receptor (EGFR), a key player in many cancers.[2]
Anticonvulsant Activity
The imidazolidine-2,4-dione core is present in several established antiepileptic drugs, such as phenytoin. The incorporation of a pyridyl moiety has been explored to develop novel anticonvulsant agents with potentially improved efficacy and safety profiles.[9][12][13]
New imidazolidinedione derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models like the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) tests.[12] Some of these compounds have shown excellent activity, even surpassing that of reference drugs like valproate sodium in the PTZ model.[12] Importantly, many of these novel compounds have demonstrated a lack of neurotoxicity in the rotarod test.[12]
Structure-Activity Relationship (SAR) Insights: The anticonvulsant activity is often influenced by the substitution pattern on both the imidazolidine and pyridine rings. For instance, the presence of electron-withdrawing groups on an aryl substituent has been shown to be beneficial for anticonvulsant activity.[14]
Antimicrobial and Antiviral Activity
Pyridyl-substituted imidazolidine-2,4-diones have also emerged as promising candidates in the fight against infectious diseases.
Antimicrobial Activity: A variety of imidazolidine-2,4-dione derivatives have been synthesized and tested for their in vitro antimicrobial activity against a range of bacterial and fungal strains.[1][15] The antimicrobial efficacy is dependent on the specific structure of the compound and the type of microorganism.[1] The pyridine moiety, known for its presence in many antimicrobial agents, can contribute to the overall activity of these compounds.[4][16]
Antiviral Activity: Notably, pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71).[17] These compounds are thought to act by targeting the EV71 capsid protein VP1, thereby inhibiting viral adsorption and/or the uncoating of viral RNA.[17] This targeted mechanism of action makes them attractive candidates for further development as antiviral therapeutics.
| Biological Activity | Key Findings | Representative Cell Lines/Models | Potential Mechanism of Action |
| Anticancer | Potent cytotoxicity with low micromolar IC₅₀ values.[6] | MCF-7, HCT-116, HepG-2[6] | Inhibition of receptor tyrosine kinases (e.g., EGFR).[2] |
| Anticonvulsant | Excellent activity in PTZ and MES seizure models, often with low neurotoxicity.[12] | Pentylenetetrazole (PTZ) and Maximal Electroshock (MES) rodent models.[12] | Modulation of ion channels (e.g., sodium channels).[18] |
| Antimicrobial | Moderate antibacterial and weak antifungal activity.[1] | Various bacterial and fungal strains.[1] | Disruption of microbial cell integrity or key metabolic pathways. |
| Antiviral | Specific and potent activity against human enterovirus 71 (EV71).[17] | EV71-infected cells. | Targeting of viral capsid proteins (e.g., VP1).[17] |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships of pyridyl-substituted imidazolidine-2,4-diones is crucial for the rational design of more potent and selective therapeutic agents. Key structural features that influence biological activity include:
-
Position of the Pyridyl Nitrogen: The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly impact the compound's electronic properties, hydrogen bonding capacity, and overall conformation, thereby affecting its interaction with the biological target.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can modulate the compound's lipophilicity, steric hindrance, and electronic character, all of which are critical for its pharmacological profile.
-
Substitution on the Imidazolidine-2,4-dione Ring: Modifications at the N1, N3, and C5 positions of the hydantoin ring can fine-tune the compound's activity and selectivity. For example, substitution at the C5 position is a common strategy to introduce diversity and modulate potency.
Future Perspectives and Challenges
The field of pyridyl-substituted imidazolidine-2,4-diones is ripe with opportunities for further exploration and development. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their advancement as clinical candidates.
-
Lead Optimization: Systematic SAR studies, guided by computational modeling and molecular docking, will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro will require rigorous evaluation in animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that pyridyl-substituted imidazolidine-2,4-diones may have therapeutic applications beyond those already explored.
The primary challenge lies in translating the promising in vitro and early in vivo data into clinically successful drugs. This will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and drug metabolism and pharmacokinetics (DMPK).
Conclusion
Pyridyl-substituted imidazolidine-2,4-diones represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their synthetic accessibility, coupled with the tunable nature of their structure, makes them an attractive scaffold for the development of novel therapeutics targeting a range of diseases, from cancer and epilepsy to infectious diseases. This technical guide has provided a comprehensive overview of the current state of knowledge in this exciting field, offering a solid foundation for future research and development efforts aimed at harnessing the full therapeutic potential of these remarkable molecules.
References
- Cheng, X. C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 23(9), 4114-4116.
- Li, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(5), 539-547.
- El-Sayed, M. A. A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(7), 3051.
- Jain, A., & Sharma, S. (2019). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmaceutical Sciences, 8(2), 1-6.
- Singh, U. P., & Singh, R. K. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Chemistry & Biodiversity, 16(2), e1800473.
- Cheng, X. C., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
- Wang, H., et al. (2022). Structure-activity relationship exploration of the pyridine-2,4-(1 H ,3 H )-dione core.
- Stanković, J. S., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 44, 57-70.
- Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. ScienceAlert.
- Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 18(1), 41-41.
- Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. International Journal of Pharmaceutical Sciences and Research, 7(2), 651.
- Anonymous. (n.d.).
- Kim, S., et al. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5962-5965.
- Kim, S., et al. (2014). Synthesis of highly substituted imidazolidine-2,4-dione (hydantoin) through Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds. PubMed.
- Vengurlekar, S., et al. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science.
- D'Andrea, L., et al. (2015). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Molecules, 20(4), 6345-6357.
- Anonymous. (n.d.). Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives.
- Marzouk, A. A., et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 101, 104020.
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 102, 104124.
- Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
- da Costa, T. H. C., et al. (2023). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy, 67(2), e0113822.
- Piatkowska-Belen, A., et al. (2023). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. Molecules, 28(8), 3469.
- Sharma, P., & Kumar, P. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 3(4), 282-311.
- Mohammed, M. N. (2022).
- Wolfe, J. F., et al. (1982). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry, 25(7), 843-847.
- Wang, W., et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(24), 7793-7801.
- El-Gendy, A. A., et al. (2023).
- Ramkumar, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(52), 32899-32909.
- Kumar, K. S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant. Research Journal of Pharmacy and Technology, 12(1), 163-169.
- Iacob, A. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6264.
-
Anonymous. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][6][19]Thiadiazole Moiety. ResearchGate.
- Leleu, G., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(18), 6069.
- Anonymous. (n.d.). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives.
- Zhang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
- Anonymous. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 27(19), 6296.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rjpn.org [rjpn.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of highly substituted imidazolidine-2,4-dione (hydantoin) through Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
